4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide
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Overview
Description
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a halogenated derivative of naphthalene carboxamide. This compound is known for its significant biological activities, particularly in inhibiting photosynthetic electron transport in photosystem II
Preparation Methods
The synthesis of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the halogenation of 1-hydroxynaphthalene-2-carboxanilide derivatives. The reaction conditions often include the use of halogenating agents such as chlorine or bromine in the presence of suitable solvents and catalysts . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound for studying halogenation reactions and the effects of halogen substituents on chemical reactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In photosynthetic systems, the compound inhibits photosynthetic electron transport by interacting with chlorophyll a and aromatic amino acids present in pigment-protein complexes, primarily in photosystem II . This inhibition disrupts the normal flow of electrons, leading to a decrease in photosynthetic efficiency.
Comparison with Similar Compounds
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
- N-(3,5-dichlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(4-bromo-3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(2,5-dibromophenyl)-1-hydroxy-naphthalene-2-carboxamide
- 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide
These compounds share similar structural features but differ in the type and position of halogen substituents. The differences in halogenation patterns can significantly affect their biological activities and chemical properties .
Properties
CAS No. |
632299-12-8 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-15-10-14(16(20)13-9-5-4-8-12(13)15)17(21)19-11-6-2-1-3-7-11/h1-10,20H,(H,19,21) |
InChI Key |
UCAFNKUHZDYYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origin of Product |
United States |
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